molecular formula C14H15NO2 B3123186 4-(2-Ethoxyphenoxy)aniline CAS No. 305801-14-3

4-(2-Ethoxyphenoxy)aniline

Cat. No.: B3123186
CAS No.: 305801-14-3
M. Wt: 229.27 g/mol
InChI Key: KFQSFBNEKJCKPM-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenoxy)aniline is an organic compound that belongs to the family of aniline derivatives. It has the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol. This compound is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an aniline group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2-Ethoxyphenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where an ethoxyphenol reacts with an aniline derivative under specific conditions . Industrial production methods often utilize transition-metal-catalyzed processes, such as palladium-catalyzed amination, to achieve higher yields and purity .

Chemical Reactions Analysis

4-(2-Ethoxyphenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid, converting nitro groups to amino groups.

    Substitution: Nucleophilic aromatic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles like sodium amide.

Scientific Research Applications

4-(2-Ethoxyphenoxy)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenoxy)aniline involves its interaction with various molecular targets and pathways. As an aniline derivative, it can participate in electrophilic aromatic substitution reactions, where it acts as a nucleophile . The ethoxy group enhances its reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack . This compound can also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

4-(2-Ethoxyphenoxy)aniline can be compared with other similar compounds, such as:

    4-(2-Methoxyphenoxy)aniline: This compound has a methoxy group instead of an ethoxy group, which slightly alters its chemical reactivity and physical properties.

    4-(2-Methylphenoxy)aniline: The presence of a methyl group instead of an ethoxy group results in different steric and electronic effects.

    4-(2-Phenoxyethoxy)aniline: This compound has an additional ethoxy group, making it more hydrophobic and affecting its solubility.

Properties

IUPAC Name

4-(2-ethoxyphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-16-13-5-3-4-6-14(13)17-12-9-7-11(15)8-10-12/h3-10H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQSFBNEKJCKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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